(2S)-1-(piperazin-1-yl)butan-2-ol
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Overview
Description
(2S)-1-(piperazin-1-yl)butan-2-ol is an organic compound that features a piperazine ring attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(piperazin-1-yl)butan-2-ol typically involves the reaction of piperazine with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where piperazine reacts with (S)-2-chlorobutan-1-ol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is often enhanced through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(piperazin-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield butanone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
(2S)-1-(piperazin-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which (2S)-1-(piperazin-1-yl)butan-2-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(piperidin-1-yl)butan-2-ol: Similar structure but with a piperidine ring instead of a piperazine ring.
(2S)-1-(morpholin-1-yl)butan-2-ol: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
(2S)-1-(piperazin-1-yl)butan-2-ol is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The piperazine ring can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
(2S)-1-piperazin-1-ylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-8(11)7-10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHKAHRMNXZOAS-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCNCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CN1CCNCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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